molecular formula C4H8NO4S- B1259281 2-Acetamidoethanesulfonate

2-Acetamidoethanesulfonate

Cat. No.: B1259281
M. Wt: 166.18 g/mol
InChI Key: CXJAAWRLVGAKDV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity: 2-Acetamidoethanesulfonate (CAS 7365-82-4), also known as N-Acetyltaurine or 2-[(2-amino-2-oxoethyl)amino]ethanesulfonic acid, is an organic sulfonic acid derivative with the molecular formula C₄H₉NO₄S . Its structure features an acetylated amino group linked to a sulfonate moiety, making it a functional analog of taurine (2-aminoethanesulfonic acid).

Properties

Molecular Formula

C4H8NO4S-

Molecular Weight

166.18 g/mol

IUPAC Name

2-acetamidoethanesulfonate

InChI

InChI=1S/C4H9NO4S/c1-4(6)5-2-3-10(7,8)9/h2-3H2,1H3,(H,5,6)(H,7,8,9)/p-1

InChI Key

CXJAAWRLVGAKDV-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NCCS(=O)(=O)[O-]

Synonyms

acetyltaurinate
acetyltaurine
ATaMg
magnesium acetyltaurate
magnesium acetyltaurinate

Origin of Product

United States

Comparison with Similar Compounds

2-[(2-Aminoethyl)disulfanyl]ethan-1-amine (CAS 51-85-4)

Structural Features :

  • Formula : C₄H₁₂N₂S₂.
  • Contains a disulfide bond (S–S) and two primary amine groups, distinguishing it from 2-Acetamidoethanesulfonate’s sulfonate and acetylated amino functionalities .

Ethyl 2-Acetylheptanoate (CAS 24317-94-0)

Structural Features :

  • Formula : C₁₁H₂₀O₃ (inferred from name).
  • An ester derivative with acetyl and heptanoate groups, contrasting sharply with 2-Acetamidoethanesulfonate’s polar sulfonate and amide groups .

Comparative Analysis Table

Parameter 2-Acetamidoethanesulfonate 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine Ethyl 2-Acetylheptanoate
Molecular Formula C₄H₉NO₄S C₄H₁₂N₂S₂ C₁₁H₂₀O₃ (estimated)
Key Functional Groups Sulfonate, acetyl amide Disulfide, primary amines Ester, acetyl ketone
Primary Uses Industrial Undisclosed (likely R&D) R&D only
Hazard Classification None reported None reported None provided
Regulatory Status No EC number listed Compliant with EC1272/08 Manufacturer: India-based

Research Findings and Implications

Functional Group Impact: The sulfonate group in 2-Acetamidoethanesulfonate enhances water solubility and ionic character, making it suitable for buffering or biochemical applications. In contrast, the disulfide in 2-[(2-aminoethyl)disulfanyl]ethan-1-amine may confer redox activity . Ethyl 2-Acetylheptanoate’s ester and ketone groups suggest lipophilicity, favoring organic-phase reactions or fragrance applications .

Safety Considerations :

  • All three compounds lack comprehensive toxicological data, highlighting a research gap. Precautionary measures for handling are universally advised .

Regulatory and Industrial Context: 2-Acetamidoethanesulfonate’s industrial use contrasts with the R&D focus of Ethyl 2-Acetylheptanoate, reflecting divergent market niches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamidoethanesulfonate
Reactant of Route 2
2-Acetamidoethanesulfonate

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